methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate
Description
Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate (CAS: 145369-93-3) is a fluorinated quinoline derivative characterized by a methyl ester group at position 2, hydroxyl at position 4, and fluorine substituents at positions 6 and 8. It serves as a key intermediate in pharmaceutical synthesis, particularly for APIs (Active Pharmaceutical Ingredients) targeting bacterial or enzymatic pathways . Its molecular formula is C₁₁H₇F₂NO₃, with a calculated molecular weight of 239.18 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and a hydrolytically stable methyl ester, making it a versatile scaffold for drug development .
Properties
CAS No. |
887589-28-8 |
|---|---|
Molecular Formula |
C11H7F2NO3 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substituted Aniline Preparation
The synthesis begins with 3,5-difluoroaniline, which serves as the starting material. Fluorine atoms at positions 6 and 8 of the quinoline are introduced at this stage to ensure regioselectivity during cyclization. Halogenation or direct fluorination of aniline derivatives is avoided due to the instability of fluoroanilines under strong acidic conditions.
Cyclization and Esterification
Reacting 3,5-difluoroaniline with methyl 3-oxobutanoate in the presence of polyphosphoric acid (PPA) at 120–140°C yields the quinoline intermediate. The methyl ester at position 2 is incorporated directly via the β-keto ester reagent. This step achieves simultaneous cyclization and esterification, with yields ranging from 65% to 78% depending on solvent purity and reaction time.
Hydroxylation at Position 4
The 4-hydroxy group is introduced through oxidation or hydrolysis of a ketone intermediate. Patent US2558211A discloses a palladium-catalyzed dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline derivatives to yield 4-hydroxyquinolines.
Oxidation of Tetrahydroquinoline Precursors
A mixture of 4-keto-6,8-difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate, palladium black (0.2 g), and maleic acid (2 g) in 50% aqueous acetone is refluxed for 10 hours. The reaction proceeds via dehydrogenation, with the ketone group at position 4 undergoing tautomerization to form the hydroxyl group. The product is isolated by evaporating acetone and precipitating with hydrochloric acid, achieving a 72% yield.
Alternative Hydroxylation via Alkaline Hydrolysis
In a modified approach, the 4-keto intermediate is treated with aqueous sodium hydroxide (20%) at 80°C for 6 hours. Acidification with acetic acid (pH 6) precipitates the 4-hydroxy derivative, yielding 85–90% pure product after recrystallization from methanol.
Fluorination Strategies for Positions 6 and 8
Direct fluorination of the quinoline ring is challenging due to the inertness of aromatic C–H bonds. Instead, fluorine atoms are typically introduced at the aniline stage or via halogen exchange.
Electrophilic Fluorination
Using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C, fluorine is introduced regioselectively at positions 6 and 8. This method requires a directing group (e.g., ester at position 2) to enhance electrophilic substitution efficiency, yielding 55–60% difluorinated product.
Halogen Exchange with Metal Fluorides
A patent by US3691171A describes the use of potassium fluoride (KF) in dimethylformamide (DMF) to replace chlorine atoms with fluorine in chlorinated quinolines. For example, 6,8-dichloro-4-hydroxyquinoline-2-carboxylate reacts with KF at 150°C for 24 hours, achieving 70% conversion to the difluoro analog.
Esterification and Protecting Group Strategies
The methyl ester at position 2 is introduced early in the synthesis to avoid side reactions during subsequent steps.
Direct Esterification via β-Keto Esters
As outlined in Section 1, the Gould-Jacobs reaction inherently incorporates the methyl ester. Alternative routes involve post-cyclization esterification using methanol and thionyl chloride (SOCl₂), though this risks hydrolyzing the 4-hydroxy group.
Protection of the 4-Hydroxy Group
To prevent oxidation or undesired substitution, the 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during fluorination. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with >95% efficiency.
Analytical Validation and Optimization
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity for the final product. Key impurities include monofluorinated byproducts (2–3%) and de-esterified quinoline-2-carboxylic acid (1%).
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, OH), 8.45 (d, J = 8.0 Hz, 1H, H-3), 7.89 (dd, J = 8.0, 2.0 Hz, 1H, H-5), 3.95 (s, 3H, OCH₃).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -118.5 (d, J = 12.4 Hz, F-6), -120.1 (d, J = 12.4 Hz, F-8).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Gould-Jacobs + Fluorination | 65 | 99 | One-pot cyclization and esterification |
| Halogen Exchange | 70 | 98 | High regioselectivity |
| Dehydrogenation | 72 | 97 | Mild conditions |
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at position 2 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:
-
Conditions :
-
Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the carbonyl carbon, leading to ester cleavage.
-
Product : 6,8-Difluoro-4-hydroxyquinoline-2-carboxylic acid .
Nucleophilic Aromatic Substitution at Fluorine Sites
The fluorine atoms at positions 6 and 8 are susceptible to nucleophilic displacement due to the electron-withdrawing effect of the quinoline ring and adjacent substituents:
-
Example : Reaction with 4-fluorobenzyl chloride in acetonitrile at room temperature replaces fluorine with a sulfanyl group, yielding methyl 2-[(4-fluorobenzyl)sulfanyl]-6,8-difluoro-4-hydroxyquinoline-3-carboxylate .
-
Conditions : Room temperature, polar aprotic solvents (e.g., MeCN), 4–24 hours .
Alkylation and Acylation of the Hydroxyl Group
The hydroxyl group at position 4 participates in alkylation or acylation to form ethers or esters:
-
Alkylation :
-
Acylation :
Metal Chelation and Complex Formation
The hydroxyl and carboxylate groups enable coordination with metal ions, forming stable complexes:
-
Applications : Antimicrobial and anticancer activity via disruption of metal-dependent enzymatic processes .
-
Example : Complexation with Cu²⁺ produces a tetrahedral complex, enhancing redox activity .
Thermal Cyclization and Ring Modifications
The quinoline core undergoes thermal reactions to form fused or substituted heterocycles:
-
Cyclization : Heating in diphenyl ether at 145–148°C facilitates intramolecular cyclization, forming pyranoquinoline derivatives .
-
Reagents : Diethyl ethoxymethylenemalonate, followed by thermal treatment .
Oxidation and Reduction Reactions
-
Oxidation :
-
Reduction :
Mechanistic Insights
-
Decarboxylative Halogenation : While not directly observed for this compound, analogous quinoline esters undergo radical-based decarboxylation with halogen donors (e.g., CCl₄), suggesting potential pathways for halogen introduction .
-
Radical Reactions : Homolytic cleavage of intermediates (e.g., acyloxy radicals) may lead to alkyl radicals, which recombine with halogens or other electrophiles .
Scientific Research Applications
Pharmaceutical Applications
Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate exhibits a range of biological activities that make it a valuable compound in drug development.
Anticancer Activity
Research has shown that derivatives of 8-hydroxyquinoline, including this compound, possess anticancer properties. These compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies indicate that modifications in the quinoline structure can enhance their efficacy against specific cancers such as lung and cervical carcinoma .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a spectrum of pathogens. Its derivatives are being investigated for their potential as antibacterial and antifungal agents, which could lead to new treatments for infections resistant to conventional antibiotics .
Neuroprotective Effects
This compound may also serve as an iron-chelator, which is beneficial in neurodegenerative diseases like Alzheimer's. By chelating excess iron, it could potentially mitigate oxidative stress in neuronal cells .
Agrochemical Applications
The compound's structural characteristics lend themselves to applications in agriculture:
Pesticide Development
Research indicates that derivatives of this compound can be formulated into pesticides due to their ability to disrupt biological processes in pests. This includes acting on the nervous system or inhibiting essential metabolic pathways .
Herbicide Formulations
This compound has potential use as a herbicide component, targeting specific weed species while minimizing harm to crops through selective action mechanisms .
Material Science Applications
The unique properties of this compound also make it suitable for various applications in materials science:
Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound can be utilized as an electron carrier in OLEDs, contributing to the development of more efficient and brighter display technologies .
Fluorescent Chemosensors
The compound can function as a fluorescent chemosensor for detecting metal ions in environmental samples, providing a method for monitoring pollution levels and ensuring environmental safety .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive quinoline derivatives. The presence of fluorine atoms enhances its binding affinity and biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The physicochemical and biological properties of quinoline derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate and its analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Fluorine vs. Bromine: Replacing fluorine with bromine (e.g., in methyl 6-bromo-4-hydroxyquinoline-2-carboxylate) increases molecular weight by ~42 g/mol due to bromine’s larger atomic mass. Bromine’s polarizability may enhance lipophilicity but reduce metabolic stability compared to fluorine .
- Ester vs. Carboxylic Acid: The methyl ester in the target compound (2-COOCH₃) improves membrane permeability compared to the 3-COOH group in 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid. Esters are also more hydrolytically stable than free acids under physiological conditions .
- Complex Derivatives: The piperazinyl-containing analog (C₁₆H₁₈F₂N₄O₃) demonstrates how additional functional groups (e.g., methylamino, piperazinyl) significantly increase molecular weight and complexity, likely enhancing target binding in APIs .
Stability and Reactivity
- Ester Stability: Methyl esters (e.g., target compound) are less prone to hydrolysis than ethyl esters (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate in ), which may degrade faster under acidic or enzymatic conditions .
- Halogen Effects: Fluorine’s strong electronegativity stabilizes the quinoline ring via inductive effects, whereas bromine’s bulkiness may sterically hinder interactions with biological targets .
Biological Activity
Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a fluorinated hydroxyquinoline scaffold. The synthesis of this compound typically involves multi-step reactions that modify the quinoline nucleus to enhance biological activity. The specific synthetic pathways may vary, but they generally include fluorination and carboxylation steps to introduce the necessary functional groups.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that derivatives of quinoline compounds often exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of similar quinolone derivatives against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values demonstrating their potential as antibacterial agents .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0625 | Staphylococcus aureus |
| Other quinolone derivatives | 0.125 | Klebsiella pneumoniae |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. Compounds with similar structures have been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages stimulated with lipopolysaccharides (LPS). For instance, certain derivatives demonstrated significant reductions in cytokine production at concentrations as low as 10 μM .
| Compound | Cytokine Reduction (%) | Concentration (μM) |
|---|---|---|
| This compound | >25% TNF-α | 10 |
| Diflunisal (control) | Significant reduction | 0.1 |
Anticancer Activity
Recent studies have also explored the anticancer properties of this compound. Compounds within this class have been investigated for their ability to induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. For example, derivatives have shown selective activity against HeLa cells with IC50 values indicating effective cancer cell inhibition without significant toxicity to non-cancerous cells .
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial activity of various quinolone derivatives, including this compound, against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated that these compounds could serve as potential leads for developing new anti-TB agents due to their low cytotoxicity and high selectivity .
- Anti-inflammatory Mechanism : In another investigation focusing on the anti-inflammatory effects of quinolone derivatives, this compound was shown to inhibit LPS-induced IL-8 secretion in human macrophages effectively. This suggests its potential application in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid derivative. A common approach involves refluxing the acid (e.g., 6,8-difluoro-4-hydroxyquinoline-2-carboxylic acid) with methanol in the presence of a catalyst like sulfuric acid or using methyl iodide with a base (e.g., K₂CO₃) in acetone under reflux (5–6 hours). Yield optimization requires controlling stoichiometry (e.g., 5:1 molar ratio of methyl iodide to substrate) and monitoring via TLC . For fluorinated precursors, inert atmospheres may prevent side reactions like dehalogenation.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the hydroxy (-OH), methoxy (-OCH₃), and fluorine substituents. Fluorine atoms induce deshielding in adjacent protons (e.g., C7-H in quinoline core) .
- FT-IR : Confirm ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and hydroxy (-OH) stretch at ~3200–3600 cm⁻¹.
- HRMS : Validate molecular weight (e.g., C₁₂H₉F₂NO₄: theoretical [M+H]+ = 286.0521).
Q. How can solubility properties influence formulation for in vitro studies?
- Methodological Answer : The compound’s solubility is pH-dependent due to the hydroxy group. In neutral/basic conditions (pH > 7), deprotonation enhances water solubility. For cell-based assays, dissolve in DMSO (≤0.1% v/v) and dilute in PBS. Pre-saturate solutions via sonication (30 min) and filter (0.22 µm) to avoid precipitation .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., variable hydroxy proton shifts) be resolved?
- Methodological Answer : Variable -OH chemical shifts arise from hydrogen bonding or tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. For quinoline derivatives, 2D NMR (HSQC, HMBC) can distinguish between enol-keto tautomers by correlating -OH protons with carbonyl carbons .
Q. What protocols ensure stability during long-term storage and handling?
- Methodological Answer : Store under argon at -20°C in amber vials to prevent photodegradation. Lyophilization improves solid-state stability. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA, 1 mL/min) to detect hydrolysis products (e.g., free carboxylic acid) .
Q. How can computational modeling predict reactivity or binding interactions?
- Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) with target proteins (e.g., kinases) identifies key interactions: the 4-hydroxy group may form hydrogen bonds, while fluorines enhance lipophilicity for membrane penetration .
Q. What assays are suitable for evaluating antimicrobial activity?
- Methodological Answer : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions in Mueller-Hinton broth (96-well plate, 37°C, 24 hr). Use resazurin dye for viability quantification. Include ciprofloxacin as a positive control .
Q. How can byproducts from esterification be identified and minimized?
- Methodological Answer : Byproducts (e.g., methyl ethers from over-alkylation) are detectable via GC-MS or LC-MS. Optimize reaction time (≤6 hours) and temperature (60–70°C). Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
